4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
CAS No.: 921908-85-2
Cat. No.: VC7344743
Molecular Formula: C20H23FN2O5S
Molecular Weight: 422.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921908-85-2 |
|---|---|
| Molecular Formula | C20H23FN2O5S |
| Molecular Weight | 422.47 |
| IUPAC Name | 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C20H23FN2O5S/c1-5-27-17-9-7-14(11-15(17)21)29(25,26)22-13-6-8-18-16(10-13)23(4)19(24)20(2,3)12-28-18/h6-11,22H,5,12H2,1-4H3 |
| Standard InChI Key | JGJMYBHWMDEPQG-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)F |
Introduction
Synthesis and Optimization
The synthesis of such complex organic compounds typically involves multiple steps and requires careful optimization to achieve high purity and yield. The specific synthetic route for 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)benzenesulfonamide is not detailed in available literature, but it likely involves similar strategies used for related compounds.
Biological and Pharmacological Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for determining its therapeutic potential and safety profile. Interaction studies with biological targets such as enzymes or receptors can provide insights into its mechanism of action. Techniques such as binding assays, enzyme inhibition studies, and cell-based assays are typically employed.
Comparison with Similar Compounds
The complexity and unique combination of functional groups in 4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-yl)benzenesulfonamide distinguish it from simpler analogs like benzamides and indole derivatives. This distinction may impart unique biological activities that warrant further investigation.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-bromobenzamide | Simple benzamide structure | Lacks complex ring systems |
| N,N-dimethylbenzamide | Benzamide with dimethyl group | Simpler structure without oxazepine |
| Indole Derivatives | Contains an indole ring | Different ring system; varied biological activity |
| 5-methylbenzothiazole | Benzothiazole structure | Different heterocyclic framework |
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